N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been found to possess valuable biological properties . They have been reported to exhibit herbicidal, antifungal, antitubercular, and antibacterial activities . Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can be used for the treatment of Alzheimer’s disease and insomnia .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently . The mechanism of the key oxidative N–N bond formation was investigated by using an intramolecular competition reaction .Scientific Research Applications
- In a study published in the Bulletin of Environmental Contamination and Toxicology, researchers investigated the metabolic conversion of this compound, specifically the pesticide formamidine derivative. They analyzed its metabolites and their potential environmental impact . Understanding the metabolism of pesticides is crucial for assessing their safety and environmental fate.
- Researchers have developed a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation method. Under mild and scalable electrolytic conditions, they synthesized valuable 1,2,4-triazolo[1,5-a]pyridines from readily available N-(2-pyridyl)amidines. This compound serves as a precursor for such syntheses . The resulting 1,2,4-triazolo[1,5-a]pyridines have potential applications in medicinal chemistry and materials science.
- A novel taste-enhancing compound, N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE), was synthesized in 94% yield under optimized conditions. Taste enhancers play a crucial role in reducing sodium intake while maintaining food palatability. This compound could find applications in the food industry .
Pesticide Metabolism Studies
Electrochemical Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Taste-Enhancing Compound Synthesis
Future Directions
The development of new [1,2,4]triazolo[1,5-a]pyrimidines with improved biological properties is an active area of research . The activity of these compounds was found to depend strongly on the substitution pattern of the side chains , suggesting that future research could focus on exploring different substitutions to enhance their biological activity.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-10(2)16-15(13(5)20-18-22-19(26-6)23-24(16)18)17(25)21-14-8-7-11(3)9-12(14)4/h7-10,16H,1-6H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYWCUIQOMWTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C(C)C)SC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.